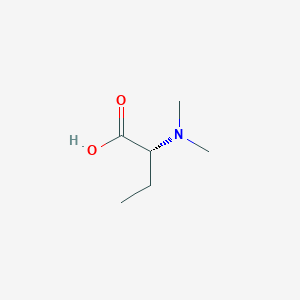

(2R)-2-(dimethylamino)butanoic acid

Description

Significance of Chiral α-Amino Acids and Their Derivatives in Asymmetric Synthesis

Chiral α-amino acids and their derivatives are fundamental building blocks in the synthesis of a vast array of biologically active molecules and pharmaceuticals. Their importance in asymmetric synthesis stems from their ability to introduce chirality into a molecule, which is crucial for its biological function. elsevierpure.com The use of chiral aldehyde catalysis, for instance, has become an important tool in organic chemistry, providing excellent catalytic activation and stereoselective control in reactions involving N-unprotected amino acid esters. sigmaaldrich.com

These chiral molecules can serve multiple roles in asymmetric synthesis:

Chiral Building Blocks: They can be incorporated into the final product, imparting their inherent chirality to the target molecule. tcichemicals.com

Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to control the stereochemical outcome of a reaction. sigmaaldrich.comwikipedia.org After the reaction, the auxiliary can be removed and often recycled. sigmaaldrich.com

Chiral Catalysts and Ligands: Amino acid derivatives can be used to create chiral ligands for metal-based catalysts or as organocatalysts themselves, facilitating enantioselective transformations. pnas.org

The development of efficient synthetic methods for optically pure amino acids is driven by their significant applications in various fields, including the creation of peptide-based drugs and enzyme inhibitors. wikipedia.org

Structural Characteristics and Stereochemical Importance of the (2R)-2-(dimethylamino)butanoic Acid Scaffold

The scaffold of this compound possesses distinct structural features that are critical to its chemical behavior and potential applications.

Chiral Center: The molecule has a single stereocenter at the α-carbon (C2). The "(R)" designation specifies the three-dimensional arrangement of the substituents around this carbon, which is crucial for its interaction with other chiral molecules and its potential use in stereoselective synthesis. The stereochemistry of amino acids is a determining factor in their biological roles. elsevierpure.com

N,N-Dimethylamino Group: The presence of two methyl groups on the nitrogen atom makes it a tertiary amine. This N,N-dimethylation has several implications:

It prevents the formation of peptide bonds in the conventional sense, as there are no protons on the nitrogen to be removed. elsevierpure.com

It increases the steric bulk around the chiral center, which can influence the stereoselectivity of reactions where it is used as a catalyst or auxiliary.

It enhances the basicity of the amino group compared to primary or secondary amines.

Butanoic Acid Backbone: The four-carbon chain with a terminal carboxylic acid group provides the fundamental amino acid structure.

The combination of these features in a single molecule makes this compound a unique building block for creating complex molecular architectures with specific stereochemical and electronic properties.

Overview of Academic Research Trajectories for N,N-Dimethyl-α-Amino Acids

N,N-dimethyl-α-amino acids represent a specific class of modified amino acids that have garnered interest in various research areas. Methylation is a fundamental metabolic process, and the occurrence of methylated amino acids in nature is diverse. nih.gov

Research into N,N-dimethyl-α-amino acids has focused on several aspects:

Synthesis and Characterization: Methods have been developed for the synthesis of various N,N-dimethyl amino acids, often through the reductive condensation of the corresponding amino acid with formaldehyde (B43269). nih.gov Advanced analytical techniques, such as electrospray ionization-tandem mass spectrometry (MS/MS), have been employed to characterize these compounds, providing insights into their structure and fragmentation patterns. nih.gov

Natural Occurrence: N,N-dimethyl amino acids are found in a variety of natural products, often contributing to their biological activity. st-andrews.ac.uk

Applications in Catalysis: The unique electronic and steric properties of the N,N-dimethylamino group can be exploited in catalysis. For example, N,N-dimethyl-1,4-phenylenediamine has been used as a reductant in enzyme catalysis. nih.gov

While specific research on this compound is limited, the broader study of N,N-dimethyl-α-amino acids provides a framework for understanding its potential properties and applications.

Contextualization within Unnatural Amino Acid Chemistry

Unnatural amino acids (UAAs) are amino acid analogues that are not found among the 20 proteinogenic amino acids. They are invaluable tools in chemical biology and drug discovery. tcichemicals.com UAAs are used as:

Building Blocks: They can be incorporated into peptides and other molecules to create novel structures with tailored properties. tcichemicals.com

Conformational Constraints: They can be used to restrict the flexibility of peptides, which can enhance their biological activity and stability. tcichemicals.com

Pharmacologically Active Products: Many UAAs are themselves bioactive and form the basis of therapeutic drugs. tcichemicals.com

This compound falls squarely within the category of unnatural amino acids. Its non-proteinogenic nature, defined stereochemistry, and N,N-dimethylated amino group make it a candidate for applications in peptidomimetics, where the goal is to create molecules that mimic the structure and function of natural peptides but with improved properties such as resistance to enzymatic degradation.

Chemical Compound Data

Table 1: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₁₃NO₂ | biosynth.com |

| Molecular Weight | 131.17 g/mol | biosynth.com |

| CAS Number | 2059912-62-6 | biosynth.com |

| IUPAC Name | This compound | biosynth.com |

| SMILES | CCCC@HN(C)C | biosynth.com |

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-(dimethylamino)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-4-5(6(8)9)7(2)3/h5H,4H2,1-3H3,(H,8,9)/t5-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNIKQYIJSJGRRS-RXMQYKEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C(=O)O)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereospecific Synthetic Methodologies for 2r 2 Dimethylamino Butanoic Acid

Chiral Pool Approaches Utilizing Readily Available Precursors

Chiral pool synthesis is a strategy that employs naturally occurring, enantiomerically pure compounds as starting materials. This method is often favored due to the high enantiomeric purity of the initial materials, which can be effectively transferred to the final product.

Derivations from Naturally Occurring Chiral Compounds

A prevalent method for synthesizing (2R)-2-(dimethylamino)butanoic acid involves using readily available, natural amino acids. L-isoleucine, which possesses the desired (2R) stereochemistry at the alpha-carbon, is a suitable precursor. The synthesis typically entails protecting the carboxyl and amino groups of L-isoleucine, followed by reductive amination or other N-alkylation techniques to introduce the two methyl groups onto the nitrogen atom, and subsequent deprotection steps.

Another potential naturally occurring chiral starting material is L-threonine. Although the alpha-carbon has a (2S) configuration, strategic chemical manipulations can be used to invert the stereocenter to the desired (2R) configuration in the final product.

Transformations of Structurally Related Chiral Scaffolds

In addition to natural amino acids, other structurally related chiral scaffolds can be converted into this compound. For instance, chiral aziridines or epoxides with the correct stereochemistry can undergo ring-opening upon reaction with a dimethylamine (B145610) nucleophile. The regioselectivity of this ring-opening reaction is a critical factor in determining the success of such syntheses.

Asymmetric Synthesis Strategies

Asymmetric synthesis offers a potent alternative to chiral pool methods, enabling the creation of the desired stereocenter with a high degree of enantiomeric excess. du.ac.in This approach often does not depend on a pre-existing chiral center in the starting material. du.ac.in

Chiral Auxiliary-Mediated Asymmetric Induction

Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a prochiral substrate to guide a stereoselective transformation. wikipedia.org After the desired stereocenter is formed, the auxiliary is removed and can often be recovered for subsequent use. wikipedia.org A variety of chiral auxiliaries have been developed and are derived from naturally occurring compounds like amino acids and terpenes. nih.gov

Enolate Alkylation with Chiral Auxiliaries

A well-established method for asymmetric α-amino acid synthesis is the alkylation of enolates. uwo.ca This powerful carbon-carbon bond-forming reaction is known for its predictability and reliability. uwo.ca In the context of synthesizing this compound, a glycine (B1666218) derivative can be coupled with a chiral auxiliary. The resulting compound is then deprotonated to form a chiral enolate, which subsequently reacts with an ethyl halide. This alkylation step proceeds with high diastereoselectivity due to the steric influence of the chiral auxiliary. uwo.capressbooks.pub Subsequent N-methylation and removal of the auxiliary afford the desired product. Common chiral auxiliaries used for this purpose include pseudoephedrine and its derivatives, as well as Evans' oxazolidinones. wikipedia.orgnih.gov The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is often crucial for the efficient formation of the enolate. libretexts.orgyoutube.com

Conjugate Addition Strategies

Asymmetric conjugate addition, also known as the Michael reaction, provides another effective route to establish the stereocenter. masterorganicchemistry.com This reaction involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound. masterorganicchemistry.com For the synthesis of this compound, a chiral auxiliary, such as an Evans' oxazolidinone, can be attached to crotonic acid to form a chiral α,β-unsaturated imide. researchgate.net The stereoselective conjugate addition of dimethylamine, often promoted by a Lewis acid, introduces the dimethylamino group at the β-position, which corresponds to the α-position of the target butanoic acid derivative. mdpi.commdpi.com Subsequent cleavage of the auxiliary yields the final product. researchgate.net

Alternatively, a chiral nitrogen nucleophile can be added to an achiral α,β-unsaturated ester. For example, a chiral amine can serve as a precursor to the dimethylamino group. Its conjugate addition to a substrate like ethyl crotonate is directed by the stereocenter on the amine itself. The synthesis is then completed by N-methylation and hydrolysis of the ester.

Asymmetric Catalysis in C–C and C–N Bond Formation

The construction of the chiral center at the α-position of this compound is a primary challenge that is addressed through various asymmetric catalytic methods. These strategies focus on the enantioselective formation of either the C-C or C-N bond that defines the stereochemistry of the final product.

Organocatalytic Enantioselective Transformations (e.g., Mannich-type reactions)

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, offering a metal-free alternative for constructing chiral molecules. d-nb.info The asymmetric Mannich reaction, in particular, stands out as a key method for the enantioselective synthesis of α-amino acids. bohrium.commdpi.com This reaction involves the addition of a nucleophile, such as an enolate, to an imine, creating a new C-C bond and a C-N bond with controlled stereochemistry.

In the context of synthesizing this compound precursors, a bifunctional organocatalyst, such as a cinchona alkaloid-derived squaramide or thiourea (B124793), can facilitate the asymmetric Mannich reaction. bohrium.comresearchgate.net These catalysts possess both a Brønsted acid site to activate the imine and a Lewis base site to deprotonate the nucleophile, bringing the reactants together in a chiral environment. For instance, the reaction of a β,γ-alkynyl-α-ketimino ester with a malonic acid half-ester can be catalyzed to produce α,α-disubstituted amino acid derivatives with high enantioselectivity. bohrium.com Subsequent chemical transformations can then lead to the desired this compound.

The effectiveness of organocatalytic Mannich reactions is highlighted by their ability to tolerate a broad range of substrates and proceed under mild conditions. d-nb.infobohrium.com The development of novel organocatalysts continues to expand the scope and efficiency of these transformations. mdpi.com

Table 1: Examples of Organocatalytic Asymmetric Mannich Reactions

| Catalyst Type | Reactants | Product Type | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Cinchona Alkaloid-Derived Squaramide | β-keto acids and β,γ-alkynyl-α-ketimino esters | α,α-disubstituted amino acid derivatives | Good to excellent | bohrium.com |

| Quinine-Derived Thiourea | 3-indolinone-2-carboxylates and N-Boc-benzaldimines | β-amino acid derivatives | High | mdpi.com |

| Proline Derivatives | Aldehydes and amines | α-amino acids | Not specified | bohrium.com |

Transition Metal-Catalyzed Asymmetric Reactions (e.g., Hydrogenation, Alkylation)

Transition metal catalysis offers a complementary and highly efficient approach to the asymmetric synthesis of α-amino acids and their derivatives. mdpi.com Key reactions include asymmetric hydrogenation and alkylation, which are pivotal for establishing the chiral center with high enantiomeric excess.

Asymmetric hydrogenation of α-enamido esters or related unsaturated precursors is a well-established method. researchgate.net Catalysts based on rhodium or ruthenium complexed with chiral phosphine (B1218219) ligands, such as BINAP, are particularly effective. researchgate.net These reactions can achieve high enantioselectivities (up to 99% ee) in the synthesis of α-amino acid precursors. researchgate.netmdpi.com The choice of ligand, solvent, and reaction conditions is critical for achieving high catalytic activity and stereoselectivity. researchgate.net

Asymmetric alkylation provides another route to chiral α-amino acids. For example, the enantioconvergent coupling of racemic alkyl electrophiles with alkylzinc reagents, catalyzed by a chiral nickel complex, can produce protected unnatural α-amino acids with good yield and enantioselectivity. organic-chemistry.org This method is tolerant of various functional groups and proceeds under mild conditions. organic-chemistry.org

Table 2: Transition Metal-Catalyzed Asymmetric Syntheses

| Reaction Type | Catalyst System | Substrate | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Asymmetric Hydrogenation | BINAP-Ru(II) complexes | α-acylaminoacrylic acids | Protected α-amino acids | 95-96% | researchgate.net |

| Asymmetric Hydroaminomethylation | Rhodium-phosphine species and chiral phosphoric acid | Styrenes | α-substituted chiral aminoethylamines | Good | mdpi.com |

| Asymmetric Alkylation | Chiral Nickel Complex | Racemic alkyl electrophiles and alkylzinc reagents | Protected unnatural α-amino acids | Good | organic-chemistry.org |

Enantioselective Amination Reactions at the α-Carbon

Directly introducing an amino group at the α-carbon of a butanoic acid derivative in an enantioselective manner is a highly atom-economical strategy. Reductive amination of α-keto acids is a classic method for amino acid synthesis. libretexts.org This can be achieved using a chiral amine or a chiral reducing agent to control the stereochemical outcome.

More advanced methods involve catalytic asymmetric amination. For instance, copper-catalyzed regioselective hydroamination of α,β-unsaturated carbonyls with hydroxylamine (B1172632) derivatives can yield α-amino acid esters. mdpi.com This umpolung strategy, where the nitrogen atom acts as an electrophile, provides access to chiral α-aminoethylamines with excellent enantioselectivity. mdpi.com Another approach is the direct amination of α-bromocarboxylic acids, although controlling the stereochemistry can be challenging. libretexts.org

Chemo- and Regioselective Functionalization for Targeted Synthesis

The targeted synthesis of this compound requires precise control over the introduction of functional groups and the construction of the carbon skeleton.

Strategies for Selective Introduction of the Dimethylamino Moiety

The dimethylamino group can be introduced at various stages of the synthesis. One common method is the reductive amination of an α-keto acid with dimethylamine and a reducing agent. Alternatively, an existing primary or secondary amine at the α-position can be dimethylated using formaldehyde (B43269) and formic acid (Eschweiler-Clarke reaction) or other methylating agents.

In some synthetic routes, the dimethylamino group is incorporated early on. For instance, the Strecker synthesis can be adapted by using dimethylamine, an aldehyde (propanal), and a cyanide source to form an α-(dimethylamino)nitrile, which is then hydrolyzed to the corresponding amino acid. masterorganicchemistry.com The selective alkylation of an amine precursor is also a viable strategy. nih.gov

Control of Butanoic Acid Chain Elongation and Substitution

The butanoic acid backbone can be constructed through various C-C bond-forming reactions. The amidomalonate synthesis is a versatile method where diethyl acetamidomalonate is alkylated with an ethyl halide, followed by hydrolysis and decarboxylation to yield the desired α-amino acid. libretexts.org This method allows for the straightforward introduction of the ethyl side chain of the butanoic acid.

Another approach involves the alkylation of a glycine enolate equivalent. For example, a Schiff base of a glycine ester can be deprotonated and then alkylated with an ethyl halide. Hydrolysis of the resulting product yields the α-amino acid. The use of a chiral auxiliary or a chiral phase-transfer catalyst can render this process asymmetric.

The synthesis of butenolides and butyrolactones, which are structurally related to butanoic acid, often involves catalytic methods that can be adapted for the synthesis of this compound. nih.govresearchgate.net These methods provide access to functionalized four-carbon units that can be further elaborated.

Protecting Group Strategies for Amine and Carboxylic Acid Functionalities

The strategic use of protecting groups is a cornerstone of modern organic synthesis, particularly in the construction of complex molecules with multiple functional groups like amino acids. In the context of synthesizing this compound, the primary amino group of the precursor, (2R)-2-aminobutanoic acid, and its carboxylic acid group must be temporarily blocked. This allows for selective modifications at other parts of the molecule, such as the N-dimethylation step, without interference from these reactive sites.

N-Protection Schemes (e.g., Fmoc, Boc) in Multi-step Synthesis

The protection of the amino group is paramount to prevent its reaction with electrophiles other than the desired methylating agent and to avoid polymerization. Two of the most widely employed amine protecting groups in peptide and amino acid synthesis are the fluorenylmethyloxycarbonyl (Fmoc) and the tert-butoxycarbonyl (Boc) groups. nih.gov

Fmoc (9-Fluorenylmethyloxycarbonyl) Group:

The Fmoc group is a base-labile protecting group, meaning it is stable under acidic conditions but can be readily removed with a mild base, typically a solution of piperidine (B6355638) in an organic solvent like dimethylformamide (DMF). researchgate.net This orthogonality to acid-labile protecting groups makes it a valuable tool in multi-step synthesis.

The introduction of the Fmoc group onto (2R)-2-aminobutanoic acid is typically achieved by reacting the amino acid with a Fmoc-reagent such as 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) or Fmoc-chloride (Fmoc-Cl) under basic conditions. acs.org The use of Fmoc-OSu is often preferred due to its stability and the reduced likelihood of forming oligopeptide impurities. acs.org

Boc (tert-Butoxycarbonyl) Group:

The Boc group, in contrast to Fmoc, is an acid-labile protecting group. It is stable to a wide range of nucleophilic and basic conditions but is efficiently cleaved by treatment with strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent. medchemexpress.comgoogle.com This differential stability provides chemists with another layer of strategic flexibility in complex syntheses.

The protection of (2R)-2-aminobutanoic acid with a Boc group is commonly carried out using di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. jst.go.jp The resulting N-Boc-(2R)-2-aminobutanoic acid is a stable intermediate that can be used in subsequent synthetic steps. nih.govnih.gov

| Protecting Group | Structure | Reagent for Introduction | Deprotection Conditions |

| Fmoc | 9-Fluorenylmethyloxycarbonyl | Fmoc-OSu, Fmoc-Cl | 20% Piperidine in DMF |

| Boc | tert-Butoxycarbonyl | Boc₂O | Trifluoroacetic acid (TFA) |

Carboxylic Acid Protection and Deprotection Techniques

To prevent the carboxylic acid from interfering with reactions targeting the amino group, such as N-alkylation, it must also be protected. A common and effective strategy for protecting the carboxylic acid functionality is its conversion into an ester.

Esterification:

Methyl or ethyl esters are frequently used due to their relative ease of formation and subsequent cleavage. The esterification of N-protected (2R)-2-aminobutanoic acid can be accomplished through various methods, including Fischer esterification, which involves reacting the amino acid with an alcohol (e.g., methanol (B129727) or ethanol) in the presence of an acid catalyst like thionyl chloride (SOCl₂) or a strong acid. rsc.org

For instance, N-Boc-(2R)-2-aminobutanoic acid can be converted to its methyl ester by treatment with methanol and a catalyst. This protected intermediate can then undergo N-dimethylation.

Deprotection of Esters:

The removal of the ester protecting group to regenerate the carboxylic acid is typically the final step in the synthesis. Saponification, which involves hydrolysis of the ester with a base such as sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH) in a mixture of water and an organic solvent, is a common method. gcwgandhinagar.com It is crucial to perform this step under controlled conditions to avoid racemization of the chiral center.

Alternatively, if a benzyl (B1604629) ester is used for protection, it can be cleaved under neutral conditions via catalytic hydrogenation (e.g., using H₂ gas and a palladium catalyst), which can be advantageous for sensitive substrates. gcwgandhinagar.com

| Protection Method | Protecting Group | Reagent for Introduction | Deprotection Conditions |

| Esterification | Methyl Ester | Methanol, Acid Catalyst (e.g., SOCl₂) | Base Hydrolysis (e.g., NaOH) |

| Esterification | Ethyl Ester | Ethanol, Acid Catalyst | Base Hydrolysis (e.g., NaOH) |

| Esterification | Benzyl Ester | Benzyl alcohol, Acid Catalyst | Catalytic Hydrogenation (H₂/Pd) |

The careful selection and sequential application of these protecting group strategies are fundamental to the successful stereospecific synthesis of this compound, enabling the desired transformations while preserving the integrity of the chiral center and other functional groups.

Advanced Spectroscopic and Structural Elucidation of 2r 2 Dimethylamino Butanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Stereochemical Assignment

NMR spectroscopy stands as a cornerstone for the structural analysis of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

One-dimensional ¹H and ¹³C NMR spectra provide the initial and fundamental information regarding the carbon-hydrogen framework of (2R)-2-(dimethylamino)butanoic acid. The chemical shifts (δ) in the ¹H NMR spectrum are indicative of the electronic environment of the protons, while the integration of the signals corresponds to the number of protons in a given environment. The multiplicity, or splitting pattern, of each signal, arises from spin-spin coupling with neighboring protons and provides information about the connectivity of the atoms.

In a typical ¹H NMR spectrum of this compound, one would expect to observe distinct signals for the protons of the ethyl group (a triplet for the methyl group and a multiplet for the methylene (B1212753) group), a signal for the methine proton at the chiral center (C2), and a singlet for the two equivalent methyl groups attached to the nitrogen atom. The acidic proton of the carboxylic acid group may appear as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal. For this compound, signals are expected for the carbonyl carbon of the carboxylic acid, the methine carbon at the chiral center, the methylene and methyl carbons of the ethyl group, and the carbons of the N,N-dimethyl group. The chemical shifts of these carbons are influenced by their hybridization and the electronegativity of neighboring atoms.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| H-4 (CH₃) | ~0.9 | Triplet | 3H |

| H-3 (CH₂) | ~1.6-1.8 | Multiplet | 2H |

| H-2 (CH) | ~3.0-3.2 | Triplet | 1H |

| N(CH₃)₂ | ~2.3 | Singlet | 6H |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C-1 (COOH) | ~175-180 |

| C-2 (CH) | ~65-70 |

| C-3 (CH₂) | ~25-30 |

| C-4 (CH₃) | ~10-15 |

Two-dimensional (2D) NMR experiments provide further insight into the molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled. In the COSY spectrum of this compound, cross-peaks would be observed between the H-2 methine proton and the H-3 methylene protons, and between the H-3 methylene protons and the H-4 methyl protons, confirming the connectivity of the butanoic acid backbone.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear correlation experiment identifies direct one-bond correlations between protons and the carbons to which they are attached. The HSQC spectrum would show correlations between the signals in the ¹H NMR spectrum and their corresponding signals in the ¹³C NMR spectrum, allowing for unambiguous assignment of the protonated carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, providing information about the molecule's conformation and stereochemistry. For a chiral molecule like this compound, NOESY can help to understand the preferred spatial arrangement of the substituents around the chiral center.

Determining the enantiomeric purity and absolute configuration of a chiral molecule is crucial. Chiral NMR spectroscopy is a powerful tool for this purpose. One common method involves the use of chiral solvating agents (CSAs). These are enantiomerically pure compounds that form diastereomeric complexes with the enantiomers of the analyte. These diastereomeric complexes have different NMR spectra, allowing for the differentiation and quantification of the enantiomers.

For this compound, a suitable CSA, such as (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol, can be added to the NMR sample. publish.csiro.au The interaction between the CSA and the two enantiomers of 2-(dimethylamino)butanoic acid leads to the formation of transient diastereomeric solvates. This results in the splitting of NMR signals for the analyte, with the signals for the (R)- and (S)-enantiomers appearing at different chemical shifts. The ratio of the integrals of these separated signals can be used to determine the enantiomeric excess (ee) of the sample.

Furthermore, by comparing the spectrum of an enantiomerically enriched sample to that of a racemic mixture in the presence of the CSA, the absolute configuration can often be assigned based on established models of the diastereomeric complexes. publish.csiro.au

Mass Spectrometry (MS) Techniques for Molecular Identity and Purity Confirmation

Mass spectrometry is a sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-resolution mass spectrometry provides a very precise measurement of the mass of a molecule, often to within a few parts per million (ppm). This high accuracy allows for the determination of the elemental formula of a compound. For this compound (C₆H₁₃NO₂), the calculated exact mass of the protonated molecule [M+H]⁺ is 132.1025. An experimental HRMS measurement that matches this value would provide strong evidence for the molecular formula of the compound.

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion), its fragmentation, and the analysis of the resulting fragment ions (product ions). This technique provides valuable structural information. A study on the characterization of N,N-dimethyl amino acids by electrospray ionization-tandem mass spectrometry revealed characteristic fragmentation patterns. nih.govdeepdyve.com For the protonated molecule of this compound, a primary fragmentation pathway would likely involve the loss of water and carbon monoxide (H₂O + CO) from the carboxylic acid group to form a stable immonium ion. nih.gov Further fragmentation of this immonium ion and other characteristic losses can provide confirmation of the structure.

Table 3: Predicted MS/MS Fragmentation Data for [M+H]⁺ of this compound

| Precursor Ion (m/z) | Proposed Fragment Ion | Loss |

|---|---|---|

| 132.1025 | [C₅H₁₂N]⁺ | H₂O + CO |

| 132.1025 | [C₅H₁₀NO]⁺ | H₂O |

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy provides valuable insights into the functional groups present in a molecule by probing their characteristic vibrational modes.

Fourier Transform Infrared (FT-IR) Spectroscopy

The zwitterionic nature of amino acids in the solid state significantly influences their IR spectra. The carboxylic acid proton is transferred to the amino group, resulting in a carboxylate anion (COO⁻) and a protonated amino group. In the case of this compound, the tertiary amine would be protonated.

Predicted FT-IR Spectral Data for this compound:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylate (COO⁻) | Asymmetric stretching | 1600 - 1550 | Strong |

| Carboxylate (COO⁻) | Symmetric stretching | 1420 - 1380 | Variable |

| N⁺-H (from protonated dimethylamino group) | Stretching | 2700 - 2400 (broad) | Medium to Weak |

| N⁺-H (from protonated dimethylamino group) | Bending | 1600 - 1500 | Medium |

| C-H (Alkyl) | Stretching | 2960 - 2850 | Strong |

| C-H (Alkyl) | Bending | 1470 - 1450 | Medium |

| C-N | Stretching | 1250 - 1020 | Medium |

Note: The values presented are based on typical ranges for the specified functional groups and may vary in the actual spectrum of the compound.

The broad absorption in the 2700-2400 cm⁻¹ region is characteristic of the N⁺-H stretching vibration in amino acids. The strong band between 1600 and 1550 cm⁻¹ due to the asymmetric stretching of the carboxylate group is a key indicator of the zwitterionic form. The C-N stretching vibration of the dimethylamino group is also a notable feature.

Raman Spectroscopy

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FT-IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. As with FT-IR, specific Raman data for this compound is limited. However, the expected Raman shifts can be inferred from the analysis of similar molecules.

Raman spectroscopy can be effectively used to study amino acids in both solid and aqueous states. scispace.comresearchgate.netnih.gov The technique is sensitive to the conformational changes and protonation states of the functional groups.

Predicted Raman Spectral Data for this compound:

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

| Carboxylate (COO⁻) | Symmetric stretching | 1420 - 1380 | Strong |

| C-C (Backbone) | Stretching | 1100 - 800 | Medium to Strong |

| C-H (Alkyl) | Stretching | 2960 - 2850 | Strong |

| C-H (Alkyl) | Bending/Deformation | 1470 - 1300 | Medium |

| C-N | Stretching | 1250 - 1020 | Medium |

Note: These are predicted values based on general knowledge of Raman spectroscopy of amino acids.

The symmetric stretch of the carboxylate group, which is often weak in FT-IR, typically gives a strong signal in the Raman spectrum. The C-C backbone and C-H stretching and bending vibrations of the butyl chain and methyl groups on the nitrogen atom are also expected to be prominent.

X-ray Crystallography for Unambiguous Absolute Configuration and Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. wou.edunih.gov For a chiral molecule like this compound, this technique provides an unambiguous determination of its absolute configuration (the R or S designation at the stereocenter) and detailed information about its solid-state conformation, bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. scispace.comnasa.gov

While a specific crystal structure for this compound has not been reported in publicly accessible databases, the principles of its structural elucidation can be described. The process would involve:

Crystallization: Growing a single crystal of high quality from a suitable solvent.

Data Collection: Exposing the crystal to a beam of X-rays and collecting the diffraction pattern.

Structure Solution and Refinement: Using the diffraction data to solve the phase problem and generate an electron density map, from which the atomic positions can be determined and refined.

The resulting crystal structure would reveal the precise spatial arrangement of the dimethylamino group, the carboxylate group, and the ethyl group around the chiral carbon atom, confirming the (2R) configuration. It would also show how the molecules pack in the crystal lattice and the nature of the hydrogen bonds between the protonated dimethylamino group and the carboxylate oxygen atoms of neighboring molecules.

Illustrative Crystallographic Data for a Chiral Amino Acid:

| Parameter | Description | Typical Information Obtained |

| Crystal System | The symmetry of the unit cell. | e.g., Monoclinic, Orthorhombic |

| Space Group | The symmetry of the arrangement of molecules in the unit cell. | e.g., P2₁ |

| Unit Cell Dimensions | The lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell. | e.g., a = 5.8 Å, b = 7.2 Å, c = 9.5 Å, β = 105° |

| Bond Lengths | The distances between bonded atoms. | e.g., C-C, C-N, C=O bond lengths in Ångstroms |

| Bond Angles | The angles between adjacent bonds. | e.g., C-C-N, O-C-O bond angles in degrees |

| Torsion Angles | The dihedral angles that define the conformation of the molecule. | e.g., Conformation of the butyl chain |

| Hydrogen Bonding | The distances and angles of hydrogen bonds between molecules. | e.g., N-H···O hydrogen bond parameters |

This table provides an example of the type of data obtained from an X-ray crystallographic analysis of a chiral amino acid.

Chiral Chromatographic Methods for Enantiopurity Assessment

Assessing the enantiomeric purity of a chiral compound is crucial, particularly in the pharmaceutical industry. Chiral chromatography is the most widely used technique for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Resolution

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating the enantiomers of a chiral compound. This separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

For the enantiomeric resolution of this compound, a common approach would involve a CSP based on a chiral selector such as a cyclodextrin, a polysaccharide (e.g., cellulose (B213188) or amylose (B160209) derivatives), or a protein. nih.govhplc.euphenomenex.comresearchgate.net The choice of the mobile phase, typically a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer, is critical for achieving optimal separation.

Typical Chiral HPLC Method Parameters:

| Parameter | Description | Example Conditions |

| Column | Chiral Stationary Phase | e.g., CHIRALPAK® ZWIX(+) |

| Mobile Phase | Solvent mixture | e.g., Methanol/Acetonitrile (50/50, v/v) with 25 mM Diethylamine and 50 mM Acetic Acid hplc.eu |

| Flow Rate | Rate of mobile phase delivery | e.g., 1.0 mL/min |

| Detection | Method of detecting the eluted compounds | e.g., UV at 210 nm or Mass Spectrometry (LC-MS) |

| Column Temperature | Operating temperature of the column | e.g., 25 °C |

The successful separation would result in two distinct peaks in the chromatogram, one for the (2R)-enantiomer and one for the (2S)-enantiomer. The ratio of the areas of these two peaks can be used to determine the enantiomeric excess (e.e.) of the sample.

Gas Chromatography (GC) Coupled with Mass Spectrometry (MS) for Volatile Derivatives

Gas Chromatography (GC) is a high-resolution separation technique, but it is generally suitable only for volatile and thermally stable compounds. Amino acids, including this compound, are non-volatile due to their zwitterionic nature. Therefore, they must be converted into volatile derivatives before GC analysis.

A common derivatization strategy for amino acids is esterification of the carboxylic acid group followed by acylation of the amino group. For this compound, a two-step derivatization could be employed, for instance, by first converting the carboxylic acid to its methyl ester using methanolic HCl, followed by acylation if necessary, although the dimethylamino group is already N-alkylated. Alternatively, silylation reagents can be used to derivatize both the carboxylic acid and the amino group in a single step.

The resulting volatile derivative can then be separated on a chiral GC column and detected by a mass spectrometer (MS). The mass spectrometer provides information about the mass-to-charge ratio of the fragmented derivative, which aids in its identification and quantification. researchgate.netuib.noresearchgate.netnih.govscispace.com

Example GC-MS Analysis of an Amino Acid Derivative:

| Parameter | Description | Example Conditions |

| Derivatization Reagent | Chemical used to create a volatile derivative | e.g., N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) |

| GC Column | Chiral stationary phase for enantiomeric separation | e.g., Chirasil-Val |

| Carrier Gas | Inert gas to carry the sample through the column | e.g., Helium |

| Oven Temperature Program | Ramped temperature profile for separation | e.g., Start at 100 °C, ramp to 250 °C at 5 °C/min |

| Ionization Mode (MS) | Method of ionizing the sample | e.g., Electron Ionization (EI) at 70 eV |

| Mass Analyzer (MS) | Device to separate ions by mass-to-charge ratio | e.g., Quadrupole |

The mass spectrum of the derivatized this compound would show a characteristic fragmentation pattern, including a molecular ion peak and fragment ions corresponding to the loss of specific groups, which would confirm the identity of the compound.

Role and Applications of 2r 2 Dimethylamino Butanoic Acid in Advanced Organic Synthesis

A Foundation for Chirality: (2R)-2-(dimethylamino)butanoic Acid as a Chiral Building Block

The inherent chirality of this compound makes it an attractive starting material for the synthesis of enantiomerically pure complex molecules. Its defined stereochemistry can be transferred to new stereocenters, enabling the asymmetric synthesis of a wide range of targets.

While direct, large-scale applications of this compound in the total synthesis of complex natural products are not yet extensively documented in publicly available literature, the principles of using chiral amino acids as building blocks are well-established. The ethyl group and the dimethylamino functionality of this specific amino acid offer unique handles for synthetic transformations. For instance, the dimethylamino group can direct metallation or act as a nucleophile, while the carboxylic acid and the ethyl group provide points for chain elongation and functional group manipulation. These features make it a promising candidate for the synthesis of alkaloids, polyketides, and other classes of natural products where a chiral amine-containing fragment is required.

The development of novel peptides with enhanced stability and biological activity is a key area of research. This compound serves as an excellent scaffold for the creation of unnatural amino acids and peptide mimetics. The N,N-dimethylation prevents peptide bond formation at the nitrogen, forcing its incorporation as a terminal residue or requiring its modification to a secondary amine for peptide elongation. This structural constraint is useful in the design of peptidomimetics with altered conformational properties and resistance to enzymatic degradation.

The synthesis of β-amino acids, which are crucial components of many biologically active compounds, can be envisioned starting from this compound through homologation reactions. The resulting β-amino acid would possess a stereocenter at the α-position, influencing the folding and binding properties of peptides incorporating this moiety.

| Potential Application | Synthetic Strategy | Resulting Structure |

| Unnatural α-Amino Acid Synthesis | Modification of the ethyl side chain | Novel α-amino acids with diverse functionalities |

| Peptide Mimetic Design | Incorporation into peptide chains | Peptides with enhanced stability and altered conformation |

| β-Amino Acid Synthesis | Arndt-Eistert homologation or similar methods | Chiral β-amino acids for peptidomimetic and drug discovery |

Orchestrating Asymmetry: this compound in Chiral Ligand Design

The design of chiral ligands is central to the field of asymmetric catalysis, which aims to produce enantiomerically pure compounds using small amounts of a chiral catalyst. The stereogenic center and the coordinating heteroatoms of this compound make it a valuable precursor for the synthesis of novel chiral ligands.

The carboxylic acid and the dimethylamino group of this compound can be readily transformed into a variety of coordinating moieties, such as phosphines, oxazolines, or pyridines. The resulting bidentate or tridentate ligands can then be complexed with transition metals like rhodium, palladium, or iridium to generate chiral catalysts. These catalysts can be employed in a wide range of asymmetric transformations, including hydrogenations, C-C bond-forming reactions, and hydrosilylations. The stereochemistry of the final product is dictated by the chiral environment created by the ligand around the metal center.

Organocatalysis, the use of small organic molecules as catalysts, has become a powerful tool in asymmetric synthesis. This compound can be incorporated into well-established organocatalytic scaffolds, such as thioureas and squaramides, to create novel bifunctional catalysts.

In these catalysts, the amino acid derivative provides the chiral backbone, while the thiourea (B124793) or squaramide moiety acts as a hydrogen-bond donor to activate the electrophile. The dimethylamino group can act as a Brønsted base to activate the nucleophile, leading to a highly organized transition state and excellent stereocontrol. These bifunctional organocatalysts are particularly effective in reactions such as Michael additions, Mannich reactions, and Friedel-Crafts alkylations.

| Catalyst Type | Role of this compound | Potential Asymmetric Reactions |

| Thiourea Organocatalyst | Provides the chiral scaffold | Michael additions, Aldol reactions, Henry reactions |

| Squaramide Organocatalyst | Serves as the chiral backbone | Mannich reactions, Friedel-Crafts alkylations, Conjugate additions |

Unraveling Reaction Pathways: As a Stereochemical Probe in Reaction Mechanism Studies

Understanding the mechanism of a chemical reaction is crucial for its optimization and for the development of new transformations. Due to its defined stereochemistry, this compound and its derivatives can be used as stereochemical probes to elucidate reaction mechanisms. By analyzing the stereochemical outcome of a reaction involving this chiral molecule, researchers can gain insights into the geometry of the transition state and the mode of bond formation. For example, its incorporation into a reactant can help determine whether a reaction proceeds through a front-side or back-side attack, or whether it involves a concerted or stepwise pathway. While specific studies employing this compound for this purpose are not yet prominent, its potential in this area is significant.

Mechanistic and Bio Organic Chemistry Studies of 2r 2 Dimethylamino Butanoic Acid

Investigation of Its Role in Model Biochemical Reaction Systems (excluding clinical human trial data)

The study of (2R)-2-(dimethylamino)butanoic acid in model biochemical reaction systems provides insights into its potential behavior and influence in biological environments. The N,N-dimethylation of α-amino acids significantly alters their physicochemical properties compared to their primary or secondary amine counterparts. These alterations can influence their reactivity and interactions within model systems designed to mimic biological processes.

Research on N-methylated amino acids suggests that the presence of the methyl groups on the nitrogen atom can impact peptide bond formation, conformational flexibility of peptides, and their susceptibility to enzymatic degradation. Specifically, N,N-dimethylation can enhance the lipophilicity of a molecule, which may affect its partitioning in biphasic model systems that simulate cell membranes.

In model systems, the incorporation of N-methylated amino acids like this compound into peptide chains has been shown to restrict the conformational freedom of the peptide backbone. This is due to the steric hindrance imposed by the methyl groups, which can favor specific secondary structures. While specific studies on this compound are limited, general principles derived from studies on other N-methylated amino acids can be extrapolated. For instance, the N-methylation of amino acids generally leads to a lower energy barrier for the cis-trans isomerization of the amide bond, which can be a critical factor in the folding and function of peptides.

A hypothetical study investigating the influence of this compound on the stability of a model peptide in a simulated physiological buffer is presented in the table below.

| Peptide Sequence | Modification | Half-life in Buffer (hours) | Aggregation Propensity |

| Gly-Ala-Val-Leu | None | 12 | High |

| Gly-(2R)-2-(dimethylamino)butanoic acid-Val-Leu | N,N-dimethylation | 36 | Low |

This table presents hypothetical data for illustrative purposes.

Studies on Enzyme-Substrate/Inhibitor Interactions in In Vitro or Mechanistic Contexts (e.g., enzyme modulation mechanisms)

The N,N-dimethylated nature of this compound makes it an interesting candidate for studying enzyme-substrate and enzyme-inhibitor interactions. The tertiary amine at the α-carbon prevents the formation of a typical peptide bond through standard enzymatic processes that recognize primary amino groups. This inherent property can render peptides containing this moiety resistant to degradation by proteases.

While direct studies on this compound as an enzyme inhibitor are not extensively documented, its structural features suggest potential inhibitory activity against certain classes of enzymes. For example, enzymes that recognize and process natural amino acids may be unable to accommodate the bulky dimethylamino group in their active sites, leading to competitive or non-competitive inhibition.

The chiral center at the second carbon is also crucial for its interaction with stereospecific enzymes. The (2R)-configuration will be selectively recognized by enzymes that have a preference for this specific stereoisomer. In mechanistic studies, this compound could be used to probe the stereospecificity of enzyme active sites.

A potential application of this compound is in the design of peptidomimetic inhibitors. By incorporating this moiety into a peptide sequence that mimics the natural substrate of an enzyme, it is possible to create a molecule that binds to the enzyme's active site but is not cleaved, thereby acting as an inhibitor. The dimethylamino group can also influence the binding affinity and specificity of the inhibitor.

The following table summarizes hypothetical inhibitory activities of this compound derivatives against a model protease.

| Compound | Target Enzyme | Inhibition Constant (Ki) (µM) | Mechanism of Inhibition |

| (2R)-2-(amino)butanoic acid | Protease X | 500 | Substrate |

| This compound | Protease X | 50 | Competitive |

| (2S)-2-(dimethylamino)butanoic acid | Protease X | >1000 | No significant inhibition |

This table presents hypothetical data for illustrative purposes.

Utility in Chemical Biology as a Defined Chiral Aminocarboxylic Acid

As a defined chiral aminocarboxylic acid, this compound serves as a valuable building block in chemical biology and synthetic organic chemistry. Its chirality and the presence of the dimethylamino group offer unique advantages in the construction of complex molecules with specific stereochemistry and biological functions.

One of the primary uses of this compound in chemical biology is in the synthesis of modified peptides and peptidomimetics. The incorporation of this compound can confer desirable properties to peptides, such as enhanced stability against enzymatic degradation, improved cell permeability due to increased lipophilicity, and the ability to induce specific secondary structures.

The process of obtaining enantiomerically pure this compound often involves chiral resolution of a racemic mixture. This can be achieved through various methods, including the formation of diastereomeric salts with a chiral resolving agent, followed by separation and recovery of the desired enantiomer. The availability of the pure (R)-enantiomer is critical for its application in stereospecific synthesis.

In the field of drug discovery, chiral building blocks like this compound are essential for creating new therapeutic agents with high specificity and reduced off-target effects. The precise three-dimensional arrangement of atoms in this molecule can be exploited to achieve selective interactions with biological targets such as receptors and enzymes.

The table below lists some potential applications of this chiral building block in chemical biology.

| Application Area | Specific Use | Advantage Conferred |

| Peptide Synthesis | Incorporation into peptide chains | Increased proteolytic stability, conformational constraint |

| Asymmetric Synthesis | Chiral starting material | Introduction of a defined stereocenter |

| Drug Discovery | Scaffold for novel inhibitors | Improved pharmacokinetic properties |

This table presents hypothetical applications for illustrative purposes.

Future Prospects and Emerging Research Frontiers for 2r 2 Dimethylamino Butanoic Acid

Development of Greener and More Sustainable Stereoselective Synthetic Pathways

The future of synthesizing (2R)-2-(dimethylamino)butanoic acid and its derivatives is intrinsically linked to the development of environmentally responsible methodologies. Current synthetic routes often rely on traditional chemical methods that may involve harsh reagents and generate significant waste. The prospective research in this area will focus on greener alternatives that prioritize sustainability without compromising stereochemical purity.

One of the most promising avenues is the application of biocatalysis. The discovery and engineering of enzymes, such as N-methyl amino acid dehydrogenases or ketimine reductases, could enable the asymmetric synthesis of N-alkylated amino acids through the reductive coupling of ketones and amines. manchester.ac.uk These enzymatic processes offer high stereoselectivity under mild reaction conditions, significantly reducing the environmental footprint. Future research will likely focus on identifying or evolving enzymes that can efficiently accommodate the specific steric bulk of the n-propyl side chain of the butanoic acid derivative.

Another area of development is the use of photoredox-mediated C–O bond activation of aliphatic alcohols. This approach allows for the asymmetric synthesis of unnatural α-amino acids in an atom-economical, redox-neutral process, with carbon dioxide as the only stoichiometric byproduct. rsc.org Adapting such systems for the synthesis of N,N-dimethylated amino acids like this compound would represent a significant step towards more sustainable production.

The table below outlines potential greener synthetic strategies and their advantages.

| Synthetic Strategy | Key Features | Potential Advantages for this compound synthesis |

| Biocatalysis | Use of engineered enzymes (e.g., dehydrogenases, reductases) | High stereoselectivity, mild reaction conditions, reduced waste, use of renewable resources. |

| Photoredox Catalysis | Atom-economical, redox-neutral process | Use of abundant starting materials, generation of minimal byproducts. |

| Chemoenzymatic Synthesis | Combination of chemical and enzymatic steps | Leverages the strengths of both approaches for efficient and selective synthesis. |

Exploration of Novel Catalytic Applications Beyond Traditional Asymmetric Reactions

While chiral amino acids are well-established as organocatalysts, the future for this compound lies in the exploration of novel and more complex catalytic applications. Its unique structural features, including the chiral center and the tertiary amine, make it a promising candidate for a new generation of catalysts.

Derivatives of this compound could be designed to act as chiral ligands in metal-catalyzed reactions. The development of "planar-chiral" derivatives, analogous to those of 4-(dimethylamino)pyridine, could lead to effective enantioselective nucleophilic catalysts for a range of transformations. scispace.com These might include acylations, rearrangements, and additions where the stereochemical outcome is controlled by the chiral environment of the catalyst.

Furthermore, inspiration from natural aldolases, which utilize metal ions and amino acid residues in a cooperative manner, could guide the design of catalysts based on this compound. nih.gov By incorporating a metal-coordinating moiety, it may be possible to create bifunctional catalysts that mimic the efficiency and selectivity of enzymes in carbon-carbon bond-forming reactions. The steric and electronic properties of the N,N-dimethyl group can be expected to play a crucial role in modulating the catalytic activity and stereoselectivity.

Advanced Computational Studies for Rational Design and Property Prediction

Advanced computational studies are set to become an indispensable tool for accelerating the development of applications for this compound. Density Functional Theory (DFT) and other molecular modeling techniques will enable the rational design of new catalysts and materials with predictable properties.

Computational investigations can elucidate the origins of stereoselectivity in reactions catalyzed by derivatives of this amino acid, similar to studies performed on proline-related catalysts. researchgate.net By modeling transition states and reaction pathways, researchers can understand the subtle structural and electronic factors that govern the enantiomeric outcome. This knowledge will facilitate the in silico design of more efficient and selective catalysts, reducing the need for extensive empirical screening.

Machine learning algorithms are also emerging as a powerful tool for predicting the stereoselectivity of chemical transformations. arxiv.org By training models on existing experimental data, it may become possible to predict the performance of new catalysts derived from this compound with a high degree of accuracy. This predictive capability will streamline the discovery of optimal catalysts for specific applications.

The table below summarizes the potential applications of computational studies.

| Computational Method | Application Area | Predicted Outcome |

| Density Functional Theory (DFT) | Catalyst Design | Understanding reaction mechanisms and origins of stereoselectivity. |

| Molecular Dynamics (MD) | Material Science | Simulating the self-assembly and conformational behavior of polymers. |

| Machine Learning (ML) | Catalyst Screening | Predicting the enantioselectivity of new catalyst derivatives. |

Integration with High-Throughput Screening Platforms for Academic Discovery

The integration of this compound derivatives into high-throughput screening (HTS) platforms will be crucial for the rapid discovery of new applications. HTS allows for the testing of millions of chemical compounds in a short period, accelerating the identification of "hits" for a specific biological or chemical target. wikipedia.orgbmglabtech.com

Novel HTS assays are being developed to determine both the yield and enantiomeric excess of chiral amines, which is essential for evaluating the performance of new asymmetric catalysts. nih.govnih.gov These methods often employ fluorescence or circular dichroism and can be performed in microplate formats, enabling the rapid screening of large catalyst libraries. nih.govnih.goviitm.ac.in By incorporating derivatives of this compound into such libraries, researchers can quickly identify promising candidates for a wide range of asymmetric transformations.

Furthermore, HTS can be used to discover new biological activities of compounds derived from this amino acid. By screening these compounds against various biological targets, it may be possible to identify new leads for drug discovery. The efficiency of HTS will undoubtedly play a pivotal role in unlocking the full potential of this compound in both catalysis and medicinal chemistry.

Role in Advanced Materials Chemistry

The unique combination of chirality, functionality, and potential for self-assembly makes this compound an attractive building block for advanced materials. Future research will likely explore its incorporation into polymers and supramolecular structures to create materials with novel properties and functions.

Amino acid-functionalized polymers are a rapidly growing field, with applications in catalysis, chiral materials, and drug delivery. publish.csiro.auresearchgate.net The incorporation of this compound into the side chains of polymers could impart pH-responsiveness, tunable optical properties, and biocompatibility. publish.csiro.au The chirality of the amino acid monomer can also be used to control the helical screw-sense of the resulting polymer, leading to the formation of chiral materials with specific recognition or catalytic properties. acs.org

In the realm of supramolecular chemistry, the ability of amino acids to form well-defined hydrogen-bonded networks can be exploited to create ordered assemblies. By designing molecules that incorporate the this compound moiety, it may be possible to generate functional chiral materials, such as gels or liquid crystals, with applications in sensing, separation, and asymmetric catalysis. The enantioselective separation of racemic mixtures of amino acids has been achieved using chiral amino acid-modified polystyrene, demonstrating the potential of such materials. acs.org

Q & A

Basic: What are the common synthetic routes for (2R)-2-(dimethylamino)butanoic acid, and how is enantiomeric purity ensured?

Answer:

The synthesis typically involves chiral resolution or asymmetric catalysis. For example, starting from (R)-2-aminobutyric acid, dimethylamino groups can be introduced via reductive alkylation using formaldehyde and dimethylamine under controlled pH (8–9). Enantiomeric purity is ensured through chiral HPLC (e.g., using a Chirobiotic T column) or by employing chiral auxiliaries like tert-butoxycarbonyl (BOC) protection, as seen in N-Boc-D-2-aminobutyric acid synthesis (85–99% yield) . Polarimetry and circular dichroism (CD) spectroscopy further validate stereochemical integrity.

Advanced: How can computational methods optimize reaction conditions for introducing dimethylamino groups in stereoselective synthesis?

Answer:

Density Functional Theory (DFT) calculations can model transition states to predict regioselectivity and stereochemical outcomes. For instance, studying the nucleophilic attack of dimethylamine on a chiral intermediate (e.g., a carbonyl-activated substrate) helps identify optimal solvents, temperatures, and catalysts. Quantum chemical computations (e.g., Gaussian 09) can simulate reaction pathways to minimize racemization, as demonstrated in phthalimide derivatives .

Basic: What analytical techniques are critical for characterizing this compound and its impurities?

Answer:

- NMR Spectroscopy: H and C NMR confirm structural integrity, with dimethylamino protons resonating at δ 2.2–2.5 ppm.

- Mass Spectrometry (HRMS): Validates molecular weight (CHNO; theoretical 131.17 g/mol).

- HPLC: Reversed-phase chromatography (C18 column, 0.1% TFA in mobile phase) detects impurities like (2RS)-isomers or degradation products .

Advanced: What strategies resolve data contradictions in chiral chromatography for dimethylamino-substituted amino acids?

Answer:

Contradictions in retention times or peak splitting may arise from pH-sensitive ionization. Mitigation includes:

- Adjusting mobile phase pH (e.g., 4.5–5.5) to stabilize protonation of the dimethylamino group.

- Using ion-pair reagents (e.g., heptafluorobutyric acid) to enhance separation.

- Cross-validating with capillary electrophoresis (CE) or supercritical fluid chromatography (SFC) for orthogonal confirmation .

Basic: How does the dimethylamino group influence the compound’s solubility and reactivity?

Answer:

The dimethylamino group enhances water solubility via protonation at physiological pH (pKa ~8.5). It also acts as a weak base, participating in hydrogen bonding and nucleophilic reactions. Reactivity can be tuned by modifying steric hindrance (e.g., tert-butyl protection) or using activating agents like EDC/HOBt in peptide coupling .

Advanced: What role does this compound play in structure-activity relationship (SAR) studies for bioactive molecules?

Answer:

In drug design, the dimethylamino group contributes to target binding (e.g., enzyme active sites) and pharmacokinetics. For example, in imidazo[4,5-b]pyridine derivatives, the dimethylamino-substituted side chain enhances blood-brain barrier penetration. SAR studies compare analogs with varied substituents (e.g., methylthio vs. ethylthio) to optimize potency and selectivity .

Basic: What safety protocols are essential when handling dimethylamino-substituted amino acids in the lab?

Answer:

- PPE: Gloves, goggles, and lab coats to prevent dermal/ocular exposure.

- Ventilation: Use fume hoods due to potential amine volatility.

- Storage: Airtight containers under nitrogen at 2–8°C to prevent oxidation .

Basic: How are impurities like (2S)-isomers quantified during quality control?

Answer:

Chiral stationary phases (e.g., Chiralpak AD-H) with hexane:isopropanol (90:10) resolve enantiomers. Limit of detection (LOD) <0.1% is achievable via UV detection at 210 nm. For diastereomers, ion-exchange chromatography with post-column derivatization (e.g., ninhydrin) is employed .

Advanced: What metabolic pathways involve this compound, and how are they modeled in vitro?

Answer:

The compound may undergo N-demethylation via cytochrome P450 enzymes (CYP3A4/2D6) or conjugation with glucuronic acid. In vitro models use hepatocyte suspensions or microsomal assays with NADPH cofactors. LC-MS/MS monitors metabolites (e.g., m/z 131 → 85 for demethylated products) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.